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Abstract
Calcium Release-Activated Calcium (CRAC) channels are pivotal regulators of intracellular

calcium signaling, playing a crucial role in the activation and function of immune cells, among

other cell types. Dysregulation of CRAC channel activity has been implicated in a variety of

autoimmune and inflammatory diseases, making them a prime target for therapeutic

intervention. This technical guide provides a comprehensive overview of a specific and potent

CRAC channel inhibitor, designated as CRAC channel inhibitor-1 (also known as Compound

55). This document details its chemical structure, physicochemical properties, mechanism of

action, and provides established experimental protocols for its characterization and use in

research settings.

Chemical Structure and Properties
CRAC channel inhibitor-1 is a synthetic small molecule with the chemical name N-(4-(4-

chloro-3-(trifluoromethyl)phenyl)pyrimidin-2-yl)-2,6-difluorobenzamide. Its identity is confirmed

by its molecular formula and SMILES notation, which are crucial for its unambiguous

identification in chemical databases and research publications.
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Chemical Structure:

Chemical structure of CRAC channel inhibitor-1

Image Source: MedchemExpress. While a primary research article with the definitive structure

is not readily available, this representation from a commercial supplier is consistent with the

known chemical name and molecular formula.

Table 1: Chemical and Physical Properties of CRAC Channel Inhibitor-1

Property Value Source

IUPAC Name

N-(4-(4-chloro-3-

(trifluoromethyl)phenyl)pyrimidi

n-2-yl)-2,6-difluorobenzamide

Internal Compilation

Synonyms Compound 55 [1]

Molecular Formula C18H9ClF5N3O [1]

Molecular Weight 413.73 g/mol [1]

SMILES

O=C(C1=C(F)C=CC=C1F)NC2

=CN=C(C3=CC(C(F)

(F)F)=CC=C3Cl)C=N2

[1]

CAS Number 903591-53-7 [1]

Mechanism of Action and Biological Activity
CRAC channel inhibitor-1 exerts its biological effects by directly targeting and blocking the

pore of the CRAC channel, which is primarily formed by the ORAI1 protein. This inhibition

prevents the influx of extracellular calcium into the cell following the depletion of intracellular

calcium stores, a process known as store-operated calcium entry (SOCE).

Table 2: Inhibitory Activity of CRAC Channel Inhibitor-1 and Comparators
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Compound Target IC50 Cell Line Assay Type Source

CRAC

channel

inhibitor-1

(Compound

55)

CRAC

Channel

(ORAI1)

Data not

available in

primary

literature

- - -

GSK-7975A
ORAI1/STIM

1
~4 µM HEK293

Electrophysio

logy (ICRAC)
[2]

Synta66
CRAC

Channel
1.4 µM RBL cells

Electrophysio

logy (ICRAC)
[3]

RO2959
CRAC

Channel
~400 nM

RBL-2H3

cells

Electrophysio

logy (ICRAC)
[3]

Note: While specific IC50 values for CRAC channel inhibitor-1 are not readily available in

peer-reviewed literature, data for other well-characterized CRAC channel inhibitors are

provided for context and comparison.

The inhibition of SOCE by CRAC channel inhibitor-1 has significant downstream

consequences on cellular signaling pathways that are dependent on sustained calcium influx. A

primary target of this pathway is the calcineurin-NFAT (Nuclear Factor of Activated T-cells)

signaling cascade.

Signaling Pathway Diagram:
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Caption: CRAC Channel-Mediated NFAT Signaling Pathway and Point of Inhibition.
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Experimental Protocols
The following protocols are generalized methods for assessing the activity of CRAC channel

inhibitors. While not specific to "CRAC channel inhibitor-1" due to a lack of dedicated

publications, these represent the standard procedures in the field.

Calcium Imaging for Measurement of Store-Operated
Calcium Entry (SOCE)
This method fluorescently measures changes in intracellular calcium concentration to assess

the inhibition of SOCE.

Experimental Workflow Diagram:

Cell Preparation Experiment

1. Culture cells on
glass-bottom dishes

2. Load cells with a
Ca2+-sensitive dye

(e.g., Fura-2 AM, Fluo-4 AM)

3. Incubate in
Ca2+-free buffer

4. Add Thapsigargin
to deplete ER Ca2+ stores

5. Incubate with
CRAC channel inhibitor-1

6. Re-introduce
extracellular Ca2+

7. Measure fluorescence
(indicator of Ca2+ influx)

Click to download full resolution via product page

Caption: Workflow for Calcium Imaging to Assess SOCE Inhibition.

Detailed Methodology:

Cell Preparation:

Plate cells (e.g., Jurkat T-cells, HEK293 cells stably expressing STIM1/ORAI1) on glass-

bottom dishes suitable for fluorescence microscopy.

On the day of the experiment, wash the cells with a calcium-free physiological saline

solution (e.g., Hanks' Balanced Salt Solution).

Load the cells with a calcium-sensitive fluorescent indicator (e.g., 2-5 µM Fura-2 AM or

Fluo-4 AM) in the calcium-free buffer for 30-60 minutes at room temperature or 37°C,
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according to the dye manufacturer's protocol.

Wash the cells to remove excess dye.

Measurement of SOCE:

Mount the dish on an inverted fluorescence microscope equipped with a perfusion system

and a camera for image acquisition.

Initially, perfuse the cells with a calcium-free buffer.

To deplete intracellular calcium stores, add a SERCA pump inhibitor, such as 1-2 µM

thapsigargin, to the calcium-free buffer and perfuse over the cells. This will cause a

transient increase in cytosolic calcium due to leakage from the ER.

Once the fluorescence signal returns to baseline, perfuse the cells with a buffer containing

the desired concentration of CRAC channel inhibitor-1 for a predetermined incubation

period (e.g., 5-15 minutes).

To initiate SOCE, switch to a buffer containing both the inhibitor and a physiological

concentration of extracellular calcium (e.g., 1-2 mM CaCl2).

Record the change in fluorescence intensity over time. A potent inhibitor will significantly

reduce the rate and magnitude of the fluorescence increase upon calcium re-addition

compared to a vehicle control.

Data Analysis:

Quantify the fluorescence intensity of individual cells or regions of interest over time.

Calculate the peak or the area under the curve of the calcium influx phase.

Determine the IC50 value by plotting the percentage of inhibition against a range of

inhibitor concentrations and fitting the data to a dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology for
Measurement of I-CRAC
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This technique directly measures the ionic current (I-CRAC) flowing through CRAC channels,

providing a highly quantitative assessment of channel inhibition.

Experimental Workflow Diagram:

1. Plate cells on coverslips

2. Deplete ER Ca2+ stores
(passive dialysis with pipette solution
containing EGTA or active depletion

with Thapsigargin)

3. Establish whole-cell
patch-clamp configuration

4. Record baseline I-CRAC
(inwardly rectifying current)

5. Perfuse with extracellular
solution containing

CRAC channel inhibitor-1

6. Measure the reduction
in I-CRAC amplitude

Click to download full resolution via product page

Caption: Workflow for Electrophysiological Recording of I-CRAC Inhibition.

Detailed Methodology:

Solutions:
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External Solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl2, 10 TEA-Cl, 1 MgCl2, 10 HEPES

(pH 7.4 with NaOH).

Internal (Pipette) Solution (in mM): 135 Cs-glutamate, 8 MgCl2, 10 BAPTA (or 20 EGTA),

10 HEPES (pH 7.2 with CsOH). The high concentration of a calcium chelator (BAPTA or

EGTA) in the pipette solution ensures passive depletion of intracellular calcium stores

upon establishing the whole-cell configuration.

Electrophysiological Recording:

Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the

internal solution.

Transfer a coverslip with adherent cells to the recording chamber on the stage of an

inverted microscope.

Establish a giga-ohm seal between the patch pipette and a cell, and then rupture the

membrane to achieve the whole-cell configuration.

Hold the cell at a potential of 0 mV and apply voltage ramps (e.g., -100 to +100 mV over

100 ms) or hyperpolarizing voltage steps to elicit I-CRAC. The current will develop over

several minutes as the intracellular stores are depleted by the pipette solution.

Once a stable, inwardly rectifying I-CRAC is established, perfuse the external solution

containing the desired concentration of CRAC channel inhibitor-1.

Record the inhibition of the I-CRAC.

Data Analysis:

Measure the amplitude of the inward current at a negative potential (e.g., -80 mV or -100

mV).

Plot the current amplitude over time to visualize the baseline current and the inhibitory

effect of the compound.

Generate current-voltage (I-V) curves before and after inhibitor application to confirm the

characteristic inwardly rectifying nature of the inhibited current.
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Calculate the percentage of inhibition and determine the IC50 from a dose-response

curve.

Conclusion
CRAC channel inhibitor-1 (Compound 55) is a valuable tool for studying the roles of CRAC

channels and store-operated calcium entry in various physiological and pathological processes.

Its specific mechanism of action on the ORAI1 subunit provides a targeted approach to

dissecting calcium-dependent signaling pathways. The experimental protocols outlined in this

guide provide a robust framework for researchers to investigate the effects of this and other

CRAC channel inhibitors, ultimately contributing to the development of novel therapeutics for a

range of diseases. Further primary research is needed to fully characterize the inhibitory profile

and selectivity of this specific compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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